molecular formula C7H5ClIN3 B11753944 6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine CAS No. 1298031-96-5

6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B11753944
CAS No.: 1298031-96-5
M. Wt: 293.49 g/mol
InChI Key: XWHWIMNUWKQRMI-UHFFFAOYSA-N
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Description

6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine (CAS 1298031-96-5) is a high-value heterocyclic building block designed for advanced chemical synthesis and drug discovery research . This compound features both chloro and iodo substituents on its imidazo[1,2-b]pyridazine core, making it a highly versatile and reactive intermediate for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig animations . The presence of two different halogens allows for selective, sequential functionalization, providing researchers with precise control over molecular structure to create a diverse array of novel compounds. With a molecular formula of C7H5ClIN3 and a molecular weight of 293.49 g/mol, it is characterized by its high purity, typically ≥98% . This building block is particularly valuable in medicinal chemistry for the synthesis of targeted libraries and in the development of potential pharmaceuticals, agrochemicals, and materials . To ensure stability, the product should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not for diagnostic or human use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

CAS No.

1298031-96-5

Molecular Formula

C7H5ClIN3

Molecular Weight

293.49 g/mol

IUPAC Name

6-chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H5ClIN3/c1-4-3-12-7(10-4)5(9)2-6(8)11-12/h2-3H,1H3

InChI Key

XWHWIMNUWKQRMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C(=CC(=N2)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of imidazo[1,2-b]pyridazine with halogenating agents such as chlorine and iodine in the presence of suitable catalysts. The reaction conditions typically include controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further utilized in pharmaceutical and material science applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C7H5ClN3C_7H_5ClN_3 and features a heterocyclic structure that is characteristic of imidazo[1,2-b]pyridazines. The presence of chlorine and iodine atoms in its structure contributes to its reactivity and potential biological activity.

Medicinal Chemistry

6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine has shown promise as a therapeutic agent due to its ability to inhibit specific enzymes or receptors. Its potential applications include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's disease. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit exosome release from brain cells, suggesting a mechanism for cognitive impairment reversal in animal models .
  • Anticancer Activity : Research indicates that this compound may act as an anticancer agent by targeting specific pathways involved in cancer cell proliferation . The synthesis of related compounds has yielded derivatives with enhanced biological activity against various cancer cell lines.

Chemical Biology

In chemical biology, this compound serves as a probe for studying biological processes:

  • Protein-Ligand Interactions : The compound can be utilized to explore interactions between proteins and ligands, providing insights into the mechanisms of action of potential therapeutic agents .

Agrochemicals

The compound is also being investigated for its applications in agricultural chemistry:

  • Pesticide Development : Its structural features make it suitable for modification into agrochemicals that can target specific pests or pathogens while minimizing environmental impact .

Case Study: Inhibition of nSMase2

A study highlighted the efficacy of a derivative of this compound (referred to as PDDC) in inhibiting nSMase2. This derivative showed substantial oral bioavailability and brain penetration in mouse models, demonstrating its potential as a treatment for Alzheimer's disease .

Case Study: Anticancer Properties

Research into the anticancer properties of imidazo[1,2-b]pyridazine derivatives has revealed their ability to induce apoptosis in cancer cells. A series of analogues were synthesized and tested against various cancer cell lines, with some showing IC50 values in the low micromolar range .

Mechanism of Action

The mechanism of action of 6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms enhances its binding affinity and specificity towards these targets, resulting in desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of imidazo[1,2-b]pyridazine derivatives are highly dependent on substituents at positions 2, 6, and 6. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Activities Synthesis Route
6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine Cl (C6), I (C8), Me (C2) C₈H₆ClIN₃ 314.51 Kinase inhibition (e.g., VEGFR2), antiproliferative Suzuki coupling, halogenation
8-Bromo-6-chloroimidazo[1,2-b]pyridazine Cl (C6), Br (C8) C₆H₃BrClN₃ 232.47 Intermediate for further derivatization Radical addition, bromination
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine Cl (C6), Me (C2, C8) C₈H₈ClN₃ 181.62 Antimicrobial, antimalarial Condensation with haloacetaldehyde
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Cl (C6), COOEt (C2) C₉H₈ClN₃O₂ 225.63 Building block for ureas/amides Esterification of carboxylate intermediates

Pharmacological Activity

Kinase Inhibition
  • This compound : Exhibits potent inhibition of VEGFR2 kinase, with iodine at C8 enhancing hydrophobic interactions in the ATP-binding pocket .
  • 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine: Shows activity against Plasmodium kinases (e.g., phosphatidylinositol-4-kinase) due to the cyclopropyl group improving metabolic stability .
  • 8-Bromo-6-chloro derivatives : Primarily used as intermediates; bromine’s smaller size compared to iodine may reduce binding affinity in kinase assays .
Antiproliferative Effects
  • Iodine-substituted derivatives demonstrate enhanced cytotoxicity in cancer cell lines (e.g., HT29, HeLa) due to improved membrane permeability .
  • Methyl-substituted analogues (e.g., 6-chloro-2,8-dimethyl) show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) but weaker anticancer effects .

Physicochemical Properties

  • Solubility : Iodine’s lipophilicity reduces aqueous solubility compared to bromine or methyl groups, impacting bioavailability .
  • Thermal Stability : Methyl-substituted derivatives (e.g., 6-chloro-2,8-dimethyl) exhibit higher melting points (~180°C) due to crystalline packing .

Key Research Findings

Regioselectivity in Synthesis : Minisci reactions favor alkylation at C8 in 6-chloroimidazo[1,2-b]pyridazine derivatives, confirmed by X-ray crystallography .

Structure-Activity Relationships (SAR) :

  • Iodine at C8 enhances kinase inhibition (e.g., VEGFR2 IC₅₀ < 10 nM) .
  • Piperazine substituents at C6 improve antimalarial activity by targeting Plasmodium kinases .

Biological Activity

6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves halogenation and functionalization of the imidazo[1,2-b]pyridazine core structure. The presence of chlorine and iodine atoms at specific positions enhances the compound's reactivity and biological interactions.

Binding Affinity to Amyloid Plaques

Research has demonstrated that imidazo[1,2-b]pyridazine derivatives can exhibit binding affinities to amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer's. A related compound in this series showed a binding affinity (K_i) of 11.0 nM to amyloid aggregates, suggesting that modifications in the imidazo[1,2-b]pyridazine structure can lead to potent imaging agents for detecting amyloid plaques in vivo .

Inhibition of Neutral Sphingomyelinase 2 (nSMase2)

Another study highlighted that derivatives of imidazo[1,2-b]pyridazine, particularly 6-chloro-3-iodo-2-methyl-8-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine, act as inhibitors of nSMase2. This enzyme is implicated in various neurodegenerative conditions. The compound demonstrated an IC50 value of 300 nM and showed significant brain penetration and inhibition of exosome release from the brain in vivo .

Enzyme Inhibition and Protein-Ligand Interactions

The compound is also utilized in studying enzyme inhibition and protein-ligand interactions. It serves as a building block for synthesizing more complex molecules aimed at modulating various biological pathways . The mechanism of action typically involves interaction with specific molecular targets, impacting cellular signaling processes.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound derivatives:

  • Amyloid Imaging Agents : In vitro evaluations indicated that certain derivatives could effectively bind to amyloid plaques, making them potential candidates for positron emission tomography (PET) imaging .
  • Alzheimer’s Disease Models : In mouse models of Alzheimer’s disease, compounds derived from this class have been shown to reverse cognitive impairment by modulating sphingolipid metabolism through nSMase2 inhibition .
  • Antiparasitic Activity : Some derivatives have exhibited promising activity against Leishmania donovani and Trypanosoma brucei, indicating their potential as antiparasitic agents .

Data Summary

CompoundActivityIC50/EC50Notes
6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazinenSMase2 Inhibition300 nMEffective in vivo brain penetration
6-Chloro derivative (not specified)Amyloid Plaque BindingK_i = 11.0 nMPotential PET imaging agent
6-Chloro derivative (antiparasitic)Activity against T. bruceiEC50 = 0.38 µMBetter than reference drugs

Q & A

Q. What are the common synthetic routes for 6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclization reactions of halogenated precursors, often involving nucleophilic substitution at the chloro position. Key steps include:
  • Core scaffold formation : Cyclization of 2-aminopyridazine derivatives with chloro- and iodo-substituted reagents under alkaline conditions (e.g., Na₂HPO₄ in DMA) .
  • Substitution optimization : Temperature (80–120°C) and solvent choice (DMA or DMF) critically influence iodine incorporation efficiency. For example, polar aprotic solvents enhance nucleophilicity for iodine substitution .
  • Green chemistry approaches : Microwave-assisted synthesis reduces reaction time and improves yield (70–85%) compared to traditional heating .

Q. How can researchers purify and characterize this compound?

  • Methodological Answer :
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is used to achieve ≥97% purity .
  • Characterization :
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl at C2, iodine at C8) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 323.95) .
  • XRD : Resolves crystal packing and planar heterocyclic structure .

Q. What structural features influence its reactivity in substitution reactions?

  • Methodological Answer :
  • Electrophilic sites : The chloro group at C6 is highly reactive toward nucleophiles (e.g., amines, thiols), while iodine at C8 participates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric effects : The methyl group at C2 slightly hinders substitutions at adjacent positions but stabilizes the imidazo ring .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and N95 masks to avoid inhalation of fine powders .
  • Storage : Store under inert gas (Argon) at 2–8°C to prevent degradation .
  • Waste disposal : Neutralize with 10% NaOH solution before incineration .

Q. How is preliminary biological activity screening conducted?

  • Methodological Answer :
  • Kinase inhibition assays : Test against EGFR or BRAF kinases at 1–10 µM concentrations using fluorescence-based protocols .
  • Antimicrobial screening : MIC assays in E. coli and S. aureus with agar dilution methods .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions. Mitigation strategies include:
  • Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%) .
  • Metabolic stability tests : Assess compound half-life in liver microsomes to rule out rapid degradation .
  • Structural analogs : Compare with 6-Chloro-2-methyl derivatives to isolate iodine’s role in activity .

Q. What mechanistic insights exist for its substitution reactions?

  • Methodological Answer :
  • Nucleophilic aromatic substitution (SNAr) : The chloro group undergoes SNAr with amines (e.g., piperazine) via a Meisenheimer intermediate, accelerated by electron-withdrawing iodine at C8 .
  • Cross-coupling : Iodine at C8 participates in Pd-catalyzed couplings (e.g., Stille or Sonogashira) with optimized catalysts (Pd(PPh₃)₄) and ligands (XPhos) .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

  • Methodological Answer :
  • Methyl at C2 : Enhances metabolic stability but reduces solubility; replace with polar groups (e.g., -OH) for improved bioavailability .
  • Iodine at C8 : Critical for hydrophobic interactions in kinase binding pockets; replacing with trifluoromethyl reduces potency by ~50% .
    SAR Table :
SubstituentBioactivity (IC₅₀, µM)Solubility (mg/mL)
-I (C8)0.12 (EGFR)0.05
-CF₃ (C8)0.250.10
-CH₃ (C2)0.150.03

Q. What solvent systems optimize regioselectivity in derivatization?

  • Methodological Answer :
  • Polar aprotic solvents (DMA) : Favor substitution at C6 over C8 due to enhanced nucleophilicity .
  • Protic solvents (EtOH) : Reduce reaction rates but improve selectivity for iodine retention .

Q. How can computational modeling predict its physicochemical properties?

  • Methodological Answer :
  • DFT calculations : Predict pKa (~1.1) and logP (2.8) using Gaussian 16 with B3LYP/6-31G* basis set .
  • Molecular docking : AutoDock Vina models interactions with EGFR (PDB: 1M17) to guide analog design .

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